molecular formula C20H25N3O3S2 B2539014 4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 941892-40-6

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2539014
CAS No.: 941892-40-6
M. Wt: 419.56
InChI Key: SXVWFWWMFAEIRI-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with a sulfamoyl group and a cyanothiophenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the benzamide.

    Attachment of the Cyanothiophenyl Moiety: This step involves the coupling of a cyanothiophenyl derivative with the benzamide-sulfamoyl intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the cyanothiophenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanothiophenyl moiety differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a complex organic compound that belongs to the sulfonamide class. It has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H25_{25}N3_3O3_3S2_2
  • Molecular Weight : 419.56 g/mol
  • CAS Number : 941892-40-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Sulfamoyl Group Interaction : The sulfamoyl moiety can form hydrogen bonds with various biological molecules, enhancing its binding affinity to target proteins.
  • Cyanothiophen Moiety : This part of the molecule is believed to interact with hydrophobic pockets in proteins, modulating enzyme activity or receptor functions.

These interactions may lead to various pharmacological effects, including anti-inflammatory and neuroleptic activities.

Structure-Activity Relationships (SAR)

Research into similar compounds has established key structural features that influence biological activity:

  • Alkyl Substituents : The presence of bulky alkyl groups, such as bis(2-methylpropyl), often enhances lipophilicity and improves membrane permeability.
  • Aromatic Rings : Substituents on aromatic rings can significantly affect binding affinity and selectivity for biological targets. For instance, modifications on the thiophenic structure can enhance interactions with specific receptors.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • Neuroleptic Activity :
    • A study involving benzamide derivatives showed that modifications could lead to enhanced inhibitory effects on apomorphine-induced behaviors in rat models . The tested compound exhibited a significant reduction in stereotypic behavior compared to controls.
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, although detailed kinetic studies are required for confirmation.

Case Studies

  • Case Study 1: Neuropharmacological Effects
    • In a controlled study, administration of the compound resulted in notable changes in behavior among test subjects, indicating potential as a neuroleptic agent. The compound demonstrated a favorable profile compared to traditional treatments like haloperidol .
  • Case Study 2: Anti-inflammatory Properties
    • A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory disorders.

Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeBiological ActivityObservations
In VitroNeuroleptic ActivityReduced stereotypic behavior in rat models
In VitroEnzyme InhibitionPotential inhibition of inflammatory enzymes
Case StudyAnti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-14(2)12-23(13-15(3)4)28(25,26)18-7-5-16(6-8-18)19(24)22-20-17(11-21)9-10-27-20/h5-10,14-15H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVWFWWMFAEIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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